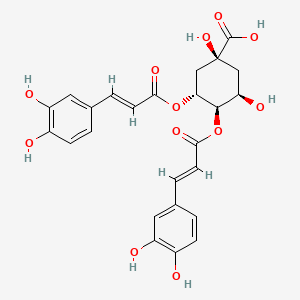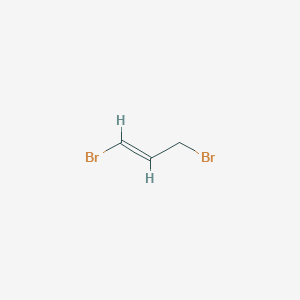
1,3-二溴-1-丙烯
描述
1,3-Dibromo-1-propene is a synthetic building block . It is a mixture of cis and trans isomers . The molecular formula is BrCH2CH=CHBr .
Synthesis Analysis
1,3-Dibromo-1-propene can be prepared by the cyclotetramerization of 1,2-bis (3-phenyl-2-propenethio) maleonitrile . It has also been used in the preparation of 3-bromo-3-phenoxy-1-palladacyclobutane .
Molecular Structure Analysis
The molecular formula of 1,3-Dibromo-1-propene is C3H4Br2 . The average mass is 199.872 Da and the monoisotopic mass is 197.867966 Da .
Chemical Reactions Analysis
1,3-Dibromo-1-propene undergoes reduction catalyzed by electrogenerated solution-phase nickel (I) salen and nickel (I) salen confined in a polymer film on the surface of a carbon electrode to afford cyclopropane and propylene, respectively .
Physical and Chemical Properties Analysis
1,3-Dibromo-1-propene has a density of 2.0±0.1 g/cm3 . Its boiling point is 155.5±0.0 °C at 760 mmHg . The vapour pressure is 3.9±0.2 mmHg at 25°C . The flash point is 26.7±0.0 °C .
科学研究应用
π-烯丙基配合物的亲核试剂进攻区域化学
1,3-二溴-1-丙烯用于研究亲核试剂进攻 2-卤代 π-烯丙基配合物的区域化学。研究展示了不同亲核试剂和配体是如何影响由 2,3-二溴-1-丙烯形成的 2-溴 π-烯丙基配合物的进攻的 (Organ, Arvanitis, & Hynes, 2002)。
四氟代烯和四氟代丙炔的合成
在多卤代烯的合成中,1,3-二溴-1-丙烯是一种关键反应物。它在活性炭上热解导致形成 3-溴-1,1,3,3-四氟代丙烯,这是四氟代烯和四氟代丙炔的前体 (Banks 等,1969)。
研究丙烯自由基阳离子中的 1,3-氢转移
1,3-二溴-1-丙烯用于研究丙烯的 π-离子化和中性形式中的氢转移。这有助于检查这些分子结构中氢化物和质子转移的性质 (Nguyen, Landuyt, & Vanquickenborne, 1991)。
烯烃的电化学合成
该化合物参与了烯烃和 CO2 之间的电化学还原偶联反应的研究,探索了它在形成各种羧酸中的作用 (Bringmann & Dinjus, 2001)。
催化和聚合研究
1,3-二溴-1-丙烯还在催化和聚合研究中发挥作用,其中探索了它的反应动力学以及在茂金属催化剂上的异构化和差向异构化等过程 (Sillars & Landis, 2003)。
在表面的吸附和分解
该化合物在诸如 Ni(100) 之类的表面上的吸附和分解过程中的行为已经过研究,提供了对表面化学和相互作用的见解 (Whelan 等,2001)。
作用机制
Target of Action
1,3-Dibromo-1-propene is a synthetic building block used in organic synthesis to form C3-bridged compounds . It primarily targets the carbon-carbon double bonds in organic compounds during its reactions .
Mode of Action
The compound undergoes reduction catalyzed by electrogenerated solution-phase nickel (I) salen and nickel (I) salen confined in a polymer film on the surface of a carbon electrode . This interaction results in the formation of cyclopropane and propylene .
Biochemical Pathways
It’s known that the compound can participate in c-n coupling reactions , which are crucial in the formation of many organic compounds.
Pharmacokinetics
A study conducted in 1981 examined the metabolism of 1,3-dibromopropane, a closely related compound . The study found that 1,3-dibromopropane could react with glutathione (GSH) after administration, leading to the formation of 1-bromo-3-propyl-S-glutathione . This compound ultimately forms a urinary metabolite . These findings suggest that similar metabolic pathways might be involved in the metabolism of 1,3-Dibromo-1-propene.
Result of Action
The primary result of the action of 1,3-Dibromo-1-propene is the formation of cyclopropane and propylene . These compounds are important in various industrial and chemical processes.
Action Environment
The action, efficacy, and stability of 1,3-Dibromo-1-propene can be influenced by various environmental factors. For instance, it’s known that the compound decomposes when exposed to heat for a long time . Moreover, the compound’s reactivity can be affected by the presence of other substances in the reaction environment. For example, the presence of a nickel (I) salen catalyst is necessary for the compound to undergo reduction .
安全和危害
生化分析
Biochemical Properties
It is known that 1,3-Dibromo-1-propene can undergo reduction catalyzed by electrogenerated solution-phase nickel (I) salen and nickel (I) salen confined in a polymer film on the surface of a carbon electrode to afford cyclopropane and propylene .
Cellular Effects
It is known that 1,3-Dibromo-1-propene can react with glutathione (GSH) after administration, giving rise to 1-bromo-3-propyl-S-glutathione, which ultimately forms a urinary metabolite . This suggests that 1,3-Dibromo-1-propene may have an impact on cellular processes involving glutathione.
Molecular Mechanism
It is known that 1,3-Dibromo-1-propene can undergo reduction catalyzed by electrogenerated solution-phase nickel (I) salen and nickel (I) salen confined in a polymer film on the surface of a carbon electrode to afford cyclopropane and propylene . This suggests that 1,3-Dibromo-1-propene may interact with certain enzymes and proteins.
Temporal Effects in Laboratory Settings
It is known that 1,3-Dibromo-1-propene has a boiling point of 155-156 °C and a density of 2 g/mL at 25 °C . This suggests that 1,3-Dibromo-1-propene may be stable under certain conditions.
Dosage Effects in Animal Models
It is known that the median lethal dose (LD50) of 1,3-Dibromo-1-propene is 315 mg/kg in rats . This suggests that high doses of 1,3-Dibromo-1-propene may have toxic or adverse effects.
Metabolic Pathways
It is known that 1,3-Dibromo-1-propene can react with glutathione (GSH) after administration, giving rise to 1-bromo-3-propyl-S-glutathione, which ultimately forms a urinary metabolite . This suggests that 1,3-Dibromo-1-propene may be involved in metabolic pathways involving glutathione.
Transport and Distribution
It is known that 1,3-Dibromo-1-propene is a colorless liquid with a sweet odor . This suggests that 1,3-Dibromo-1-propene may be able to diffuse through cell membranes and distribute within cells and tissues.
Subcellular Localization
It is known that 1,3-Dibromo-1-propene is a colorless liquid with a sweet odor . This suggests that 1,3-Dibromo-1-propene may be able to diffuse through cell membranes and localize within various subcellular compartments.
属性
IUPAC Name |
(E)-1,3-dibromoprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2/c4-2-1-3-5/h1-2H,3H2/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQMKMSVOYQICF-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-15-6, 32121-07-6 | |
| Record name | 1,3-Dibromo-1-propene, mixture of cis and trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1E)-1,3-dibromoprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


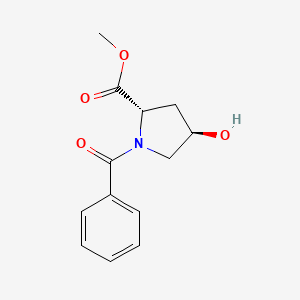


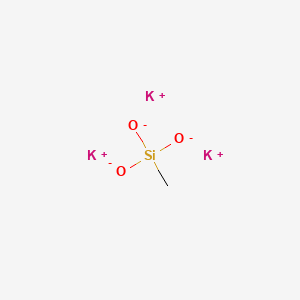
![[1,1'-Biphenyl]-2,3'-diol](/img/structure/B3423773.png)
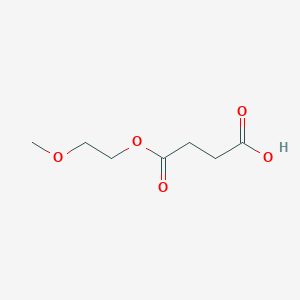
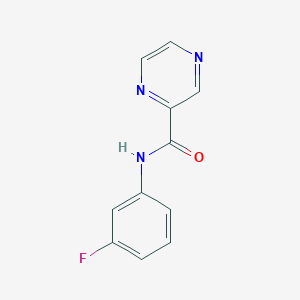
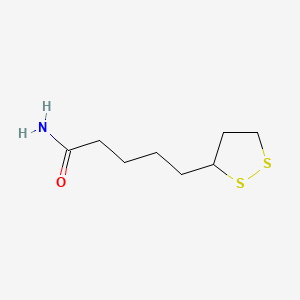
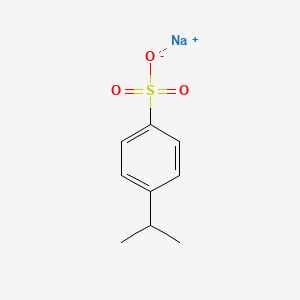
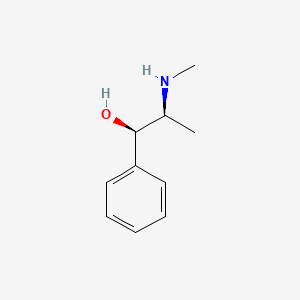
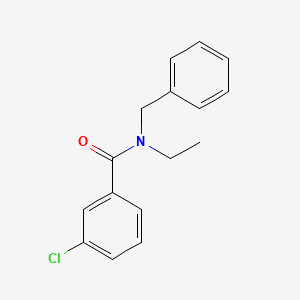
![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3423836.png)
![N-[(5-acetylthiophen-2-yl)methyl]acetamide](/img/structure/B3423843.png)
